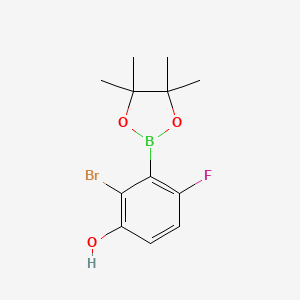![molecular formula C17H15Cl2N3O4S2 B2410232 (Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-76-8](/img/structure/B2410232.png)
(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological and potential drug industries .
Molecular Structure Analysis
The compound contains several functional groups, including an amide group, a benzothiazole group, and a methoxyethyl group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present on the benzene ring. For example, the presence of the methoxyethyl and sulfamoyl groups could potentially affect the compound’s solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activities
Anti-Inflammatory and Analgesic Agents : Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone reported anti-inflammatory and analgesic activities. These compounds were evaluated as COX-1/COX-2 inhibitors, showing significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Photosensitizers for Cancer Treatment : A study on zinc phthalocyanine derivatives introduced with benzenesulfonamide groups exhibited high singlet oxygen quantum yields. These properties make them suitable as Type II photosensitizers for photodynamic therapy in cancer treatment, highlighting the potential for similar compounds in medical applications (Pişkin et al., 2020).
Antimicrobial and Anticancer Potentials : The synthesis and evaluation of 4-thiazolidinone derivatives demonstrated antimicrobial and anticancer activities. Specific derivatives were identified as highly active against microbial strains and cancer cell lines, indicating the relevance of thiazole and benzamide derivatives in pharmaceutical research (Deep et al., 2016).
Sulfamethazine Co-Crystals : Research on co-crystals of sulfamethazine with carboxylic acids and amides explored their structural characterization and potential pharmaceutical applications. The study provides insights into the formation of robust hydrogen-bonded synthons, which could be relevant for the design of new drug delivery systems (Ghosh et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4S2/c1-26-5-4-22-14-3-2-13(28(20,24)25)9-15(14)27-17(22)21-16(23)10-6-11(18)8-12(19)7-10/h2-3,6-9H,4-5H2,1H3,(H2,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXHXNPWZAIUJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

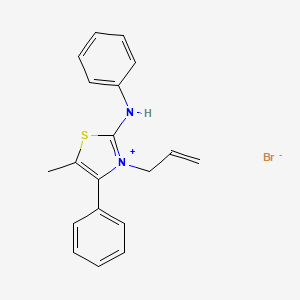
![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)
![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)
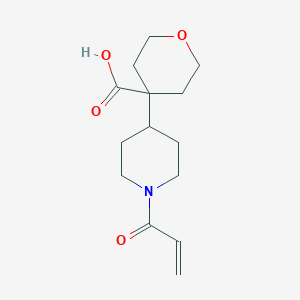
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)
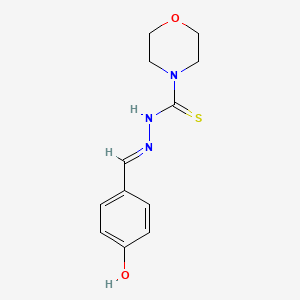

![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)
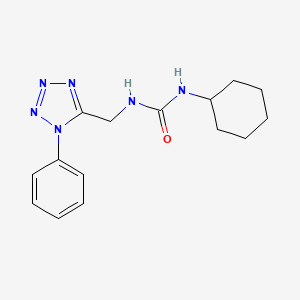
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)
